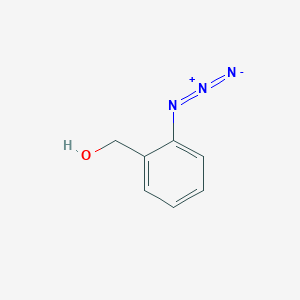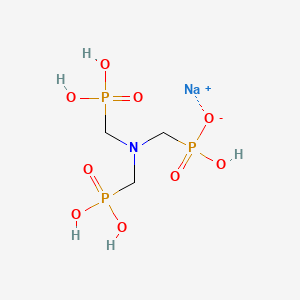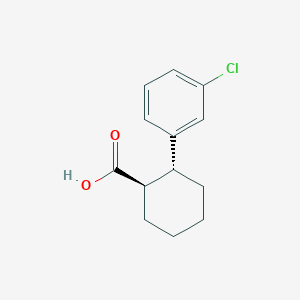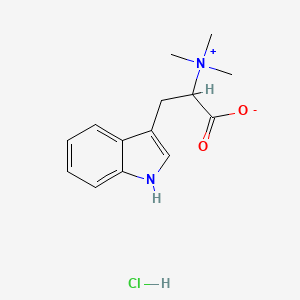
2-Azidobenzyl alcohol
Übersicht
Beschreibung
2-Azidobenzyl alcohol is a chemical compound with the molecular formula C7H7N3O. It is used as a building block in click-chemistry .
Synthesis Analysis
The synthesis of benzyl alcohol, which is structurally similar to 2-Azidobenzyl alcohol, involves the selective hydrogenation of benzaldehyde under visible light illumination . The reaction is optimized with Pd-based catalysts on different support groups . The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) enhances the selectivity toward benzyl alcohol in the hydrogenation of benzaldehyde .Molecular Structure Analysis
The structure of a molecule plays a crucial role in its properties. For instance, the spin-dependent electron transport properties of benzyl alcohol, a functional isomer of 2-Azidobenzyl alcohol, have been explored . The conformational preferences in the dimer of benzyl alcohol under vacuum isolation have also been studied .Chemical Reactions Analysis
Alcohols, including benzyl alcohol, undergo various chemical reactions. For example, they can be oxidized to produce aldehydes and ketones . In the case of benzyl alcohol, it can be oxidized using air as the oxidant in a green photochemical protocol .Physical And Chemical Properties Analysis
Alcohols are generally colorless and flammable, producing a blue flame when burned . They have higher boiling points compared to other hydrocarbons of similar molar masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of alcohols . Alcohols are also soluble in water .Wissenschaftliche Forschungsanwendungen
Prodrug Modification and Protecting Group for Amines :
- The 4-azidobenzylcarbamate group, derived from 4-azidobenzyl alcohol, has been utilized as a novel protecting group and potential prodrug modification for amines. It has shown the capability for rapid reduction and cascade degradation to release target amines under mild conditions, which may be beneficial in synthetic procedures or bioactivation of prodrugs (Griffin et al., 1996).
Synthesis of HIV Protease Inhibitors :
- Stereocontrolled synthesis of diamino alcohols and diols, starting from phenylalanine and involving 2-azidobenzyl alcohol, has been employed in the development of potent C2-symmetric and pseudo-C2-symmetric inhibitors of HIV protease (Kempf et al., 1992).
Preparation of Pentaco-ordinate Amino(oxy)- and Diamino(oxy)-phosphoranes :
- Bifunctional azido-compounds like 2-azidobenzyl alcohol react with phosphorus(III) reagents to form pentaco-ordinate amino-(oxy)- and diamino(oxy)-phosphoranes, compounds of interest in various chemical synthesis processes (Cadogan et al., 1979).
Photoaffinity Labeling and Crosslinking :
- The use of 2-nitrobenzyl alcohol derivatives, related to 2-azidobenzyl alcohol, for photoaffinity labeling and crosslinking of biomolecules has shown potential in drug discovery, chemical biology, and protein engineering due to its amine selectivity (Wang et al., 2020).
Synthesis of Quinolines and Pyrimidines :
- Sustainable synthesis of quinolines and pyrimidines has been achieved using 2-aminobenzyl alcohols, catalyzed by manganese PNP pincer complexes. This process is notable for its high atom efficiency and environmental friendliness (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
(2-azidophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-7-4-2-1-3-6(7)5-11/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVEVLFARNQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314558 | |
| Record name | 2-Azidobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidobenzyl alcohol | |
CAS RN |
20615-76-3 | |
| Record name | 2-Azidobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20615-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azidobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B3420851.png)












